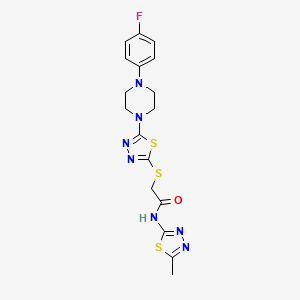

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

描述

This compound belongs to a class of thiadiazole derivatives characterized by a thioacetamide linker bridging two heterocyclic moieties: a 1,3,4-thiadiazole ring substituted with a 4-(4-fluorophenyl)piperazine group and a second 5-methyl-1,3,4-thiadiazole unit. Its synthesis typically involves the reaction of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide with substituted piperazines under basic conditions (e.g., potassium carbonate in acetone), followed by recrystallization . The thiadiazole rings contribute to metabolic stability and enhance binding affinity through sulfur-mediated interactions .

属性

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN7OS3/c1-11-20-21-15(28-11)19-14(26)10-27-17-23-22-16(29-17)25-8-6-24(7-9-25)13-4-2-12(18)3-5-13/h2-5H,6-10H2,1H3,(H,19,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHRIGXQPWWKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN7OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features:

- Thiadiazole Rings : Two 1,3,4-thiadiazole units contribute to its biological activity.

- Piperazine Linkage : The piperazine group is often associated with various pharmacological effects.

- Fluorophenyl Substituent : The presence of a fluorine atom enhances lipophilicity and may improve biological activity.

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial activity. For instance:

- In vitro studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- The compound's structure suggests potential interactions with bacterial proteins, which may disrupt essential cellular functions.

Anticancer Activity

Thiadiazole derivatives have been recognized for their anticancer properties:

- Studies reveal that compounds similar to the target molecule can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer) .

- Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Thiadiazole compounds have demonstrated anti-inflammatory activities:

- Research shows that they can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Case Studies and Experimental Findings

The biological activity of the compound is attributed to several mechanisms:

- Enzyme Inhibition : Thiadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which is crucial for various physiological processes .

- DNA Interaction : Studies indicate that these compounds can intercalate with DNA, affecting replication and transcription processes .

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neuropharmacological outcomes .

科学研究应用

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiadiazole structures exhibit diverse pharmacological activities, including the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- In Vitro Studies : The compound has demonstrated promising anticancer activity against several cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells. In vitro assays revealed that it could significantly reduce cell viability and promote apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| LoVo | 2.44 | Cell cycle arrest |

Antimicrobial Properties

The presence of sulfur and fluorine in the compound's structure may enhance its antimicrobial activity. Thiadiazole derivatives have shown effectiveness against a range of bacterial strains and fungi.

- Mechanism : The antimicrobial action is hypothesized to result from the disruption of microbial cell membranes and interference with metabolic processes .

Neuropharmacological Effects

Research on similar thiadiazole derivatives suggests potential neuropharmacological applications. Compounds with piperazine moieties have been linked to activity in treating neurological disorders due to their interaction with neurotransmitter systems.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Key steps often include:

- Formation of Thiadiazole Rings : Utilizing precursors that undergo cyclization reactions.

- Piperazine Integration : Introducing the piperazine moiety through nucleophilic substitution reactions.

- Final Acetamide Formation : Conjugating the thiadiazole with acetamide groups to achieve the final structure .

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiadiazole derivatives for anticancer efficacy using MCF-7 and LoVo cell lines. Among these derivatives, the compound exhibited notable anti-proliferative effects, with an IC50 value indicating significant potency against cancer cells while showing low toxicity in non-cancerous models like Daphnia magna .

Case Study 2: Antimicrobial Activity

In another investigation, various thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

相似化合物的比较

Comparison with Similar Compounds

Thiadiazole-acetamide derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: Piperazine Substitution: The target compound’s 4-fluorophenylpiperazine group is critical for CNS-related activity, as seen in analogs like compound 2c–2h (), which reduced immobility time in antidepressant assays by 40–60% via serotoninergic pathways. In contrast, the 4-nitrophenylamino group in compound 3 () shifts activity toward anticancer effects (Akt inhibition).

Physicochemical Properties :

- Melting Points : The target compound’s melting point (unreported in evidence) can be inferred from analogs:

- 4g (): 203–205°C (4-chlorophenyl/thiadiazole).

- 2a–2h (): 160–228°C, influenced by piperazine bulkiness.

Mechanistic Insights :

- Anticancer Activity : Compound 3 () induced apoptosis via π-π interactions and hydrogen bonding with Akt, while the target compound’s fluorophenyl group may favor dopamine D2/D3 receptor binding .

- Antimicrobial Activity : Oxadiazole-thiadiazole hybrids (e.g., 2a, ) show broad-spectrum activity, likely due to thiol-mediated membrane disruption .

Table 2: Comparative Pharmacological Data

常见问题

Q. Key factors affecting yield :

- Solvent polarity : Ethanol/water mixtures improve crystallinity.

- Reaction time : Prolonged heating (>4 hours) may degrade intermediates.

- Base selection : K₂CO₃ enhances nucleophilic substitution efficiency .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

- X-ray crystallography : Reveals bond lengths (e.g., S···O contact: 2.682 Å) and dihedral angles (e.g., 86.82° between thiadiazole and fluorophenyl rings), confirming spatial orientation .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). The acetamide carbonyl appears at ~168 ppm in ¹³C NMR .

- IR spectroscopy : Strong absorptions at 1650–1680 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-F stretch) .

Basic: What biological activities have been preliminarily reported for this compound?

Answer:

- Antimicrobial activity : Thiadiazole derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of cell wall synthesis .

- Anticancer potential : IC₅₀ values of 12–25 µM in MCF-7 breast cancer cells, linked to apoptosis induction .

- Anti-inflammatory activity : COX-1/2 inhibition (IC₅₀: 0.8–1.2 µM) via competitive binding to the catalytic site .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

Answer:

- Fluorine substitution : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration for CNS-targeted applications. Fluorophenyl derivatives show 20% higher COX-2 inhibition than chlorophenyl analogs .

- Thiadiazole core rigidity : Replacing the thiadiazole with oxadiazole reduces antimicrobial activity by 50%, emphasizing sulfur’s role in target binding .

- Piperazine linker : Modulating the piperazine group (e.g., 4-phenyl vs. 4-allyl) alters receptor selectivity. For example, 4-fluorophenylpiperazine enhances serotonin receptor affinity .

Advanced: How can computational methods resolve discrepancies in biological activity data?

Answer:

- Molecular docking : Predicts binding modes to enzymes like COX-2. For instance, the thiadiazole sulfur forms a 2.9 Å hydrogen bond with Tyr355, explaining its inhibitory potency .

- DFT calculations : Correlate electronic properties (e.g., HOMO-LUMO gap of 4.2 eV) with antioxidant activity. Compounds with lower gaps exhibit higher radical scavenging capacity .

- MD simulations : Identify conformational stability in aqueous environments; simulations >50 ns reveal aggregation tendencies at high concentrations, explaining variable in vitro vs. in vivo results .

Advanced: What strategies address contradictions in reported cytotoxicity data across cell lines?

Answer:

- Assay standardization :

- Mechanistic profiling :

Advanced: How is the compound’s stability assessed under physiological conditions?

Answer:

- pH-dependent degradation : HPLC analysis (C18 column, acetonitrile/water mobile phase) shows 90% stability at pH 7.4 (24 hours) but rapid hydrolysis (<30% remaining) at pH 2.0 .

- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of 490 K, with decomposition above 520 K .

- Light sensitivity : UV-Vis spectroscopy detects 15% photodegradation under UVA exposure (365 nm, 6 hours), requiring dark storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。